molecular formula C33H64 B14389734 11,21-Dimethylhentriaconta-11,20-diene CAS No. 90052-41-8

11,21-Dimethylhentriaconta-11,20-diene

Cat. No.: B14389734
CAS No.: 90052-41-8
M. Wt: 460.9 g/mol
InChI Key: LHUYQBHZNOTMLX-UHFFFAOYSA-N
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Description

11,21-Dimethylhentriaconta-11,20-diene: is an organic compound with the molecular formula C33H64 It is a long-chain hydrocarbon with two double bonds located at the 11th and 20th positions, and methyl groups at the 11th and 21st positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dimethylhentriaconta-11,20-diene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate long-chain hydrocarbons and reagents.

    Formation of Double Bonds:

    Methylation: The addition of methyl groups at the desired positions is carried out using methylating agents such as methyl iodide in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 11,21-Dimethylhentriaconta-11,20-diene can undergo oxidation reactions to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at the double bond positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of 11,21-dimethylhentriacontane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a substrate in catalytic studies to understand reaction mechanisms.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology:

    Biomimetic Studies: Used in studies to mimic natural biological processes involving long-chain hydrocarbons.

Medicine:

    Drug Delivery: Potential use in the development of drug delivery systems due to its hydrophobic nature.

Industry:

    Lubricants: Used as a component in the formulation of high-performance lubricants.

    Surfactants: Potential use in the synthesis of surfactants for various applications.

Mechanism of Action

The mechanism of action of 11,21-Dimethylhentriaconta-11,20-diene depends on its interaction with specific molecular targets. The double bonds and methyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved may include:

    Hydrophobic Interactions: Due to its long hydrocarbon chain, it can interact with hydrophobic regions of other molecules.

    Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

    11,21-Dimethylhentriacontane: A saturated hydrocarbon with similar chain length but without double bonds.

    11,21-Dimethylhentriaconta-11,19-diene: A similar compound with double bonds at different positions.

Uniqueness:

    Double Bond Position: The specific positions of the double bonds in 11,21-Dimethylhentriaconta-11,20-diene make it unique compared to other long-chain hydrocarbons.

    Methyl Groups: The presence of methyl groups at the 11th and 21st positions adds to its distinct chemical properties.

Properties

CAS No.

90052-41-8

Molecular Formula

C33H64

Molecular Weight

460.9 g/mol

IUPAC Name

11,21-dimethylhentriaconta-11,20-diene

InChI

InChI=1S/C33H64/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3

InChI Key

LHUYQBHZNOTMLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C

Origin of Product

United States

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